![molecular formula C18H20BrClN2O2 B4943352 2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)
2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRL-15572 and has been synthesized using different methods.
Mécanisme D'action
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor by binding to the receptor and blocking the action of dopamine. This mechanism of action is different from other dopamine receptor antagonists, which also block the dopamine D2 receptor. The selective action of BRL-15572 on the dopamine D3 receptor makes it a promising candidate for the treatment of neuropsychiatric disorders.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a significant impact on the biochemical and physiological processes in the brain. It has been found to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine, by blocking the dopamine D3 receptor. This compound has also been shown to reduce the symptoms of schizophrenia in animal models by blocking the dopamine D3 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BRL-15572 in lab experiments include its selectivity for the dopamine D3 receptor, which allows for more precise studies of the receptor's function. The limitations of using BRL-15572 include its limited availability and high cost, which may restrict its use in some studies.
Orientations Futures
There are several future directions for research on BRL-15572. One potential direction is to investigate its potential applications in the treatment of other neuropsychiatric disorders, such as depression and anxiety. Another direction is to study the long-term effects of BRL-15572 on the brain and behavior. Additionally, further research is needed to optimize the synthesis of BRL-15572 and reduce its cost, making it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of BRL-15572 has been reported using different methods. One of the most common methods involves the reaction of 2-bromo-4-hydroxy-6-methoxyphenol with 4-(4-chlorophenyl)-1-piperazinecarboxaldehyde in the presence of a base. The resulting product is then purified using chromatography techniques.
Applications De Recherche Scientifique
BRL-15572 has been extensively studied for its potential applications in scientific research. It has been found to be a selective antagonist of the dopamine D3 receptor, which is involved in various physiological processes, including reward, motivation, and addiction. This compound has also been shown to have potential applications in the treatment of drug addiction, schizophrenia, and other neuropsychiatric disorders.
Propriétés
IUPAC Name |
2-bromo-4-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]-6-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrClN2O2/c1-24-17-11-13(10-16(19)18(17)23)12-21-6-8-22(9-7-21)15-4-2-14(20)3-5-15/h2-5,10-11,23H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHSCINFVFLHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN2CCN(CC2)C3=CC=C(C=C3)Cl)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

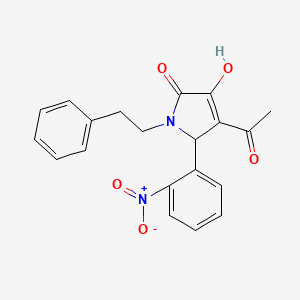
![butyl 4-{[2-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B4943274.png)
![N-(3-acetylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B4943281.png)
![5-{[(2,6-diethylphenyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943305.png)
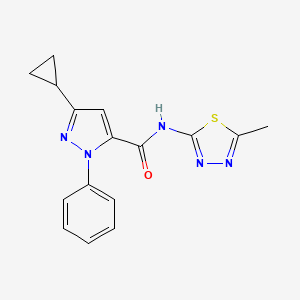
![6H-spiro[1,2,4,5-tetrazinane-3,8'-tricyclo[5.2.1.0~2,6~]decane]-6-thione](/img/structure/B4943312.png)
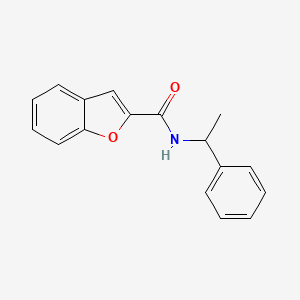

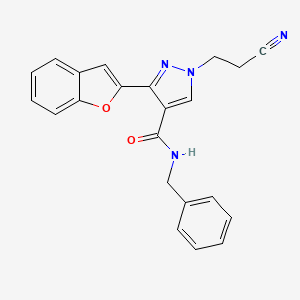
![4'-(4-bromo-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4943350.png)
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)
![N-[2-(2-fluorophenyl)-1-(hydrazinocarbonyl)vinyl]-4-methylbenzamide](/img/structure/B4943365.png)
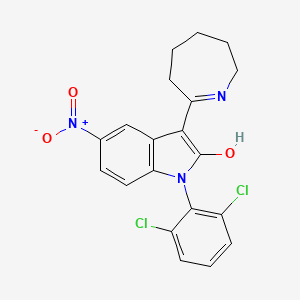
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4943378.png)